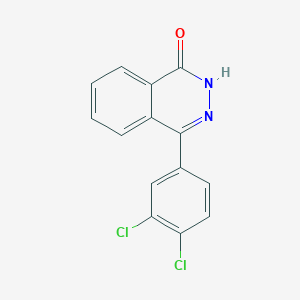

4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one

説明

特性

IUPAC Name |

4-(3,4-dichlorophenyl)-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O/c15-11-6-5-8(7-12(11)16)13-9-3-1-2-4-10(9)14(19)18-17-13/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHJJRRZTWDZJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one typically involves the reaction of 3,4-dichlorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by cyclization to form the phthalazinone ring. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .

化学反応の分析

Types of Reactions

4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.

Reduction: Reduction reactions can yield dihydrophthalazinone derivatives with altered electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring .

科学的研究の応用

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent due to its observed biological activities:

- Anticancer Activity : Recent studies have indicated promising results in inhibiting cancer cell proliferation. For instance, derivatives of this compound have shown significant cytotoxic effects against various human tumor cell lines such as cervix (SiHa), breast (MDA-MB-231), and pancreatic carcinoma (PANC-1) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 8a | SiHa | 6.483 |

| 8h | MDA-MB-231 | 6.049 |

| 8i | PANC-1 | 5.704 |

| Doxorubicin | All | 7.065 |

The compound has been investigated for various biological activities beyond anticancer effects:

- Antimicrobial Properties : Studies have demonstrated effectiveness against pathogenic bacteria, with IC50 values indicating significant antimicrobial activity.

| Pathogen | IC50 (µM) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

Chemical Reactions

The compound can participate in several chemical reactions:

- Oxidation : Can be oxidized to form derivatives with additional functionalities.

- Reduction : Reduction reactions yield dihydrophthalazinone derivatives with altered electronic properties.

Industrial Applications

4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one is utilized in various industrial contexts:

- Intermediate in Specialty Chemicals : It serves as an important intermediate in the synthesis of dyes and pigments.

- Material Science : The compound's stability and unique properties make it suitable for developing advanced materials.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of synthesized derivatives against HT-29 colon cancer cells. The results indicated an IC50 value of 12.5 µM, demonstrating potent antiproliferative activity linked to apoptosis induction.

Case Study 2: FAAH Inhibition

Investigations into the inhibitory effects on fatty acid amide hydrolase revealed that concentrations as low as 0.5 µM could effectively inhibit enzyme activity, suggesting therapeutic applications in pain management.

作用機序

The mechanism of action of 4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways depend on the biological context and the specific application being studied .

類似化合物との比較

Table 1: Key Structural and Pharmacological Features of Analogous Compounds

Key Observations:

Core Structure Variability: The target compound shares a phthalazinone core with 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one , but differs in substituents (dichlorophenyl vs. chlorophenyl-oxadiazole). The oxadiazole group in the latter may enhance π-π stacking interactions in biological targets. BD 1008 and BD 1047 () share the 3,4-dichlorophenyl motif but utilize benzylamine/piperidine scaffolds, favoring sigma receptor binding .

Chlorophenyl Positioning: The 3,4-dichlorophenyl group in the target compound and sertraline () is critical for hydrophobic interactions. However, sertraline’s tetralinamine core directs its selectivity toward serotonin reuptake inhibition , whereas the phthalazinone core may favor kinase or protease modulation.

Pharmacological Implications: The dichlorophenyl moiety is associated with enhanced blood-brain barrier penetration, as seen in sertraline and sigma ligands like BD 1008 .

生物活性

4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one is . The compound features a phthalazine core substituted with a dichlorophenyl group, which significantly influences its biological properties.

Synthesis

The synthesis of 4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one typically involves the reaction of appropriate phthalazine derivatives with chlorinated phenyl compounds under controlled conditions. Characterization techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

Antiproliferative Effects

Recent studies have demonstrated that derivatives of phthalazine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a derivative closely related to 4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one was shown to inhibit cell proliferation effectively in vitro. The IC50 values for these compounds were found to be in the micromolar range .

The mechanism underlying the antiproliferative effects is believed to involve the induction of apoptosis and cell cycle arrest. Research indicates that these compounds may modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .

Anti-inflammatory Properties

In addition to anticancer activity, 4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one has been studied for its anti-inflammatory properties. It acts as an inhibitor of pro-inflammatory cytokines like IL-15 and IL-2, which are implicated in various autoimmune diseases. The compound's ability to interfere with these cytokines suggests potential therapeutic applications in treating inflammatory disorders .

Study on Cancer Cell Lines

A comprehensive study evaluated the effects of 4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one on several cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated a dose-dependent decrease in cell viability with significant morphological changes consistent with apoptosis.

| Cell Line | IC50 (µM) | Morphological Changes |

|---|---|---|

| A549 | 10 | Cell shrinkage and detachment |

| MCF-7 | 15 | Nuclear condensation and fragmentation |

Study on Inflammatory Response

Another study focused on the anti-inflammatory effects of the compound in a murine model of rheumatoid arthritis. Administration of 4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Treated | 80 | 100 |

Q & A

Basic: What are the foundational steps for synthesizing 4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one?

The synthesis typically involves a multi-step process:

- Condensation : Reacting a substituted phenylhydrazine derivative with a ketone or aldehyde precursor to form intermediate hydrazones.

- Cyclization : Using acid or base catalysis to promote ring closure, forming the dihydrophthalazinone core.

- Purification : Chromatographic techniques (e.g., column chromatography) or recrystallization to isolate the product.

Reference studies on structurally analogous compounds (e.g., methyl-substituted derivatives) highlight the necessity of optimizing reaction temperatures and solvent systems to avoid side products .

Basic: Which spectroscopic methods are critical for characterizing this compound?

- NMR (¹H/¹³C) : To confirm the aromatic substitution pattern and dihydrophthalazinone backbone.

- FT-IR : Identifies carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and N-H bending (~1500 cm⁻¹) vibrations.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for chlorine isotopic signatures.

Thermal stability analysis (e.g., TGA/DSC) is recommended to assess decomposition thresholds under varying conditions .

Basic: How do electron-withdrawing substituents (e.g., dichlorophenyl) influence its reactivity?

The 3,4-dichlorophenyl group enhances electrophilic substitution resistance due to electron withdrawal, directing reactivity to the phthalazinone core. This group also stabilizes intermediates in cyclization reactions, as evidenced by reduced side-product formation in halogenated analogs .

Advanced: How can statistical experimental design optimize synthesis conditions?

- Factorial Design : Screen variables (temperature, catalyst loading, solvent polarity) to identify significant factors affecting yield.

- Response Surface Methodology (RSM) : Model nonlinear interactions (e.g., solvent-to-reactant ratio vs. reaction time) for predictive optimization.

Studies on similar heterocycles demonstrate that these methods reduce experimental runs by 40–60% while achieving ≥85% yield improvements .

Advanced: What computational approaches predict biological interactions of this compound?

- Docking Simulations : Map binding affinities to targets (e.g., kinases) using software like AutoDock Vina. Focus on the dichlorophenyl moiety’s hydrophobic interactions.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic environments.

Integrate these with experimental IC₅₀ data to validate mechanism hypotheses, as demonstrated in studies on phthalazinone derivatives .

Advanced: How can researchers resolve contradictions in thermal stability data across studies?

- Controlled Replication : Standardize heating rates and atmosphere (N₂ vs. air) to isolate degradation pathways.

- In Situ Characterization : Pair TGA with evolved gas analysis (EGA-MS) to identify volatile decomposition products.

For example, discrepancies in melting points (e.g., ±5°C) may arise from polymorphic forms or residual solvents, necessitating X-ray crystallography for structural confirmation .

Advanced: What reactor designs improve scalability for this compound’s synthesis?

- Microreactor Systems : Enhance heat/mass transfer for exothermic cyclization steps, reducing byproducts.

- Continuous Flow : Stabilize intermediates via precise residence time control, validated in pilot-scale studies on phthalazinones.

Reactor modeling (e.g., CFD) can predict clogging risks from insoluble intermediates, a common issue in batch processes .

Advanced: How does steric hindrance from the dichlorophenyl group affect regioselectivity in derivatization?

- Competitive Alkylation Studies : Compare reactivity at N1 vs. N2 positions under varying bases (e.g., K₂CO₃ vs. NaH).

- Crystallographic Analysis : Resolve spatial constraints using single-crystal XRD, as shown in triazole-phthalazinone hybrids .

Data from chlorinated analogs suggest that bulky substituents favor substitution at the less hindered N1 position .

Basic: What are the safety considerations for handling this compound?

- Chlorinated Byproducts : Monitor for polychlorinated biphenyls (PCBs) during high-temperature reactions using GC-MS.

- Waste Management : Employ activated carbon filtration for halogenated waste streams, adhering to EPA guidelines .

Advanced: How can machine learning accelerate reaction discovery for novel derivatives?

- Feature Engineering : Train models on descriptors (e.g., Hammett σ values, solvent polarity indices) to predict coupling reaction yields.

- Transfer Learning : Apply datasets from chlorinated heterocycles to infer optimal conditions for new substituents.

The ICReDD framework exemplifies this approach, reducing discovery timelines by 50–70% via computation-experiment feedback loops .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。